molecular formula C18H26BrNO3 B11829855 methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate

methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate

Cat. No.: B11829855
M. Wt: 384.3 g/mol
InChI Key: GLQDZVBKGSDBPR-KRWDZBQOSA-N
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Description

Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate is an organic compound that belongs to the class of valine derivatives This compound is characterized by the presence of a bromobenzyl group, a pentanoyl group, and a valinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate typically involves a multi-step process. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester bond in the valinate moiety can be hydrolyzed to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzyl derivatives, while hydrolysis will produce the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate involves its interaction with specific molecular targets. The bromobenzyl group can interact with aromatic residues in proteins, while the valinate moiety may be involved in hydrogen bonding and hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate is unique due to the combination of the bromobenzyl, pentanoyl, and valinate groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C18H26BrNO3

Molecular Weight

384.3 g/mol

IUPAC Name

methyl (2S)-2-[(4-bromophenyl)methyl-pentanoylamino]-3-methylbutanoate

InChI

InChI=1S/C18H26BrNO3/c1-5-6-7-16(21)20(17(13(2)3)18(22)23-4)12-14-8-10-15(19)11-9-14/h8-11,13,17H,5-7,12H2,1-4H3/t17-/m0/s1

InChI Key

GLQDZVBKGSDBPR-KRWDZBQOSA-N

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)Br)[C@@H](C(C)C)C(=O)OC

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)Br)C(C(C)C)C(=O)OC

Origin of Product

United States

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